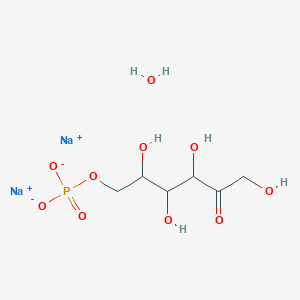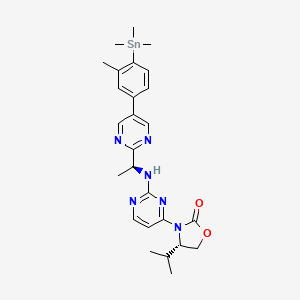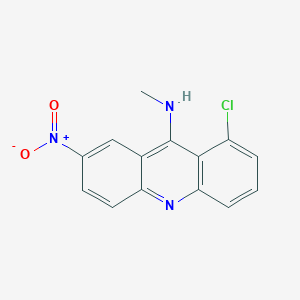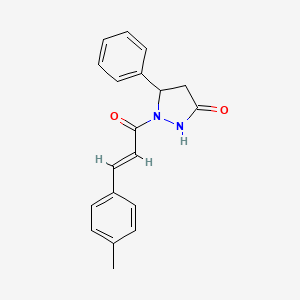
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with phenyl and p-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one typically involves a multi-step process. One common method is the cyclocondensation reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by vitamin B1 and can be carried out in green media such as water and ethanol at room temperature . Another approach involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the phenyl or p-tolyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent probe for detecting metal ions.
Industry: In the textile industry, derivatives of this compound can be used as fluorescent whitening agents.
Wirkmechanismus
The mechanism of action of 5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it can selectively bind to metal ions, leading to a change in its fluorescence properties . In medicinal applications, its biological activity may be attributed to its ability to interact with enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with applications in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity.
1,3,4-Thiadiazoles: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Phenyl-1-(3-(p-tolyl)acryloyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential medicinal applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-[(E)-3-(4-methylphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-15(10-8-14)11-12-19(23)21-17(13-18(22)20-21)16-5-3-2-4-6-16/h2-12,17H,13H2,1H3,(H,20,22)/b12-11+ |
InChI-Schlüssel |
VCKZNBYHSYMCFY-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



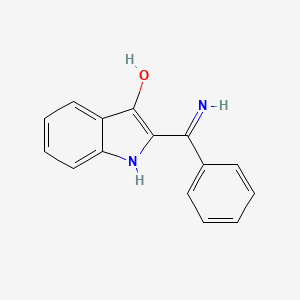
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
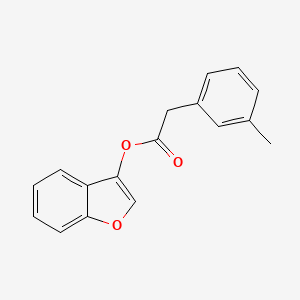
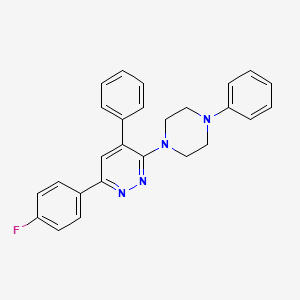

![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
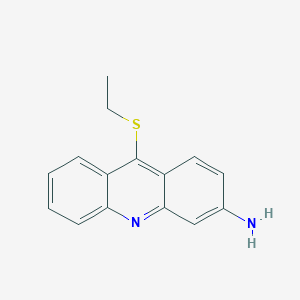
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
